molecular formula C11H7BrF4N2O2 B2492848 Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-57-5

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2492848
CAS RN: 2379918-57-5
M. Wt: 355.087
InChI Key: QLDBIWFPWGOLLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process allows for broad substrate scope and good functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, the synthesis from trifluoroacetonitrile and pyridinium t-butoxycarbonylmethylide has been documented to produce 3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2- a ]-pyridine (Banks & Thomson, 1984).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through density functional theory (DFT) and compared with X-ray diffraction values, providing insights into the conformational analysis and physicochemical properties (Geng et al., 2022). This analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including regioselective fluorination, direct arylation, and reactions leading to the synthesis of fluorescent probes. These reactions highlight the compound's versatility in organic synthesis and potential applications in creating biologically active molecules (Liu et al., 2015), (Cao et al., 2012).

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been explored extensively in the synthesis of various novel compounds. For example, the compound has been used in the synthesis of new imidazo[1,2-a]pyrimidine compounds, highlighting its utility in developing potentially biologically active molecules (Liu, 2013). Additionally, it has been employed in the synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, further showcasing its versatility in the creation of complex heterocyclic structures with potential pharmaceutical applications (Zamora et al., 2004).

Material Science and Chemistry

In material science and chemistry, this compound has been used for synthesizing Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives. These derivatives demonstrate interesting behavior in their 1H-NMR spectra, indicative of their potential application in molecular structure analysis and material characterization (Abe et al., 2010).

Anti-Microbial and Anti-Viral Research

The antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives synthesized from this compound has been studied, showing the compound's potential in the development of new antimicrobial agents (Turan-Zitouni et al., 2001). Moreover, derivatives of this compound have been evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating its significance in antiviral drug development (Chen et al., 2011).

Mechanism of Action

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302+H312+H332;H319;H335 . Precautionary statements include P280;P301+P312 .

Future Directions

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

properties

IUPAC Name

ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBIWFPWGOLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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